molecular formula C13H17BrFN B596387 N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine CAS No. 1355247-90-3

N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine

Cat. No. B596387
CAS RN: 1355247-90-3
M. Wt: 286.188
InChI Key: NTTGPCDQIIJRPP-UHFFFAOYSA-N
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Description

N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine is a chemical compound with the CAS Number: 1355247-90-3 . It has a molecular weight of 286.19 and its IUPAC name is N-(2-bromo-6-fluorobenzyl)cyclohexanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17BrFN/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h4,7-8,10,16H,1-3,5-6,9H2 .

Scientific Research Applications

Arylcyclohexylamines and Psychoactive Effects

  • Arylcyclohexylamines, such as phenyl piperidines and piperazines and their arylalkyl substituents, are pharmacophoric groups present in several antipsychotic agents. These structures have been explored for their contributions to potency and selectivity at D2-like receptors, indicating the relevance of understanding how structural modifications can impact the interaction with central nervous system receptors and potentially lead to therapeutic applications (Sikazwe et al., 2009).

Novel Psychoactive Substances

  • Research on novel psychoactive substances (NPS), which often share structural similarities with known psychoactive compounds, underscores the importance of monitoring and understanding new compounds for public health. These studies highlight the emerging challenge of NPS in the illicit drug market and the necessity for early detection and assessment of health risks associated with these substances (Sharma et al., 2018).

Chemosensors and Fluorophores

  • Compounds based on specific structural motifs, such as those containing bromo- and fluoro- groups, have been studied for their application in the development of chemosensors and fluorophores. These studies illustrate the potential for applying chemical knowledge towards designing sensitive and selective sensors for various analytes, including metal ions and neutral molecules (Roy, 2021).

Pharmacokinetics and Toxicology

  • Understanding the pharmacokinetics, pharmacodynamics, and toxicology of psychoactive substances, including those structurally related to N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine, is crucial for assessing their safety and therapeutic potential. Research in this area provides a foundation for developing guidelines for clinical management and for informing legislative decisions on the control of NPS (Nugteren-van Lonkhuyzen et al., 2015).

properties

IUPAC Name

N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFN/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h4,7-8,10,16H,1-3,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTGPCDQIIJRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742795
Record name N-[(2-Bromo-6-fluorophenyl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine

CAS RN

1365271-82-4
Record name N-[(2-Bromo-6-fluorophenyl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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